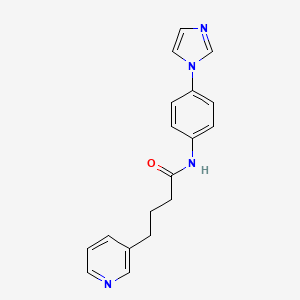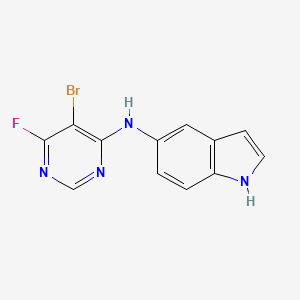
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as P7C3 and is a small molecule that has been shown to have neuroprotective effects in animal models. In
Wissenschaftliche Forschungsanwendungen
P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to increase neurogenesis in the hippocampus, which is the region of the brain responsible for learning and memory. P7C3 has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Wirkmechanismus
The exact mechanism of action of P7C3 is not fully understood, but it is thought to act by promoting the survival of neurons and increasing neurogenesis. It has been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in many cellular processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects:
P7C3 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of NAD+ in the brain, which is thought to be involved in its neuroprotective effects. P7C3 has also been shown to increase the expression of genes involved in mitochondrial function and energy metabolism. It has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. P7C3 has also been shown to increase the survival of neurons and to increase neurogenesis in the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of P7C3 is that it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain responsible for learning and memory. One of the limitations of P7C3 is that its mechanism of action is not fully understood, which makes it difficult to develop more targeted therapies based on its effects.
Zukünftige Richtungen
There are several future directions for research on P7C3. One area of research is to further elucidate its mechanism of action and to identify the specific molecular targets that are involved in its neuroprotective effects. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of P7C3 for its neuroprotective effects. Finally, research is needed to investigate the potential side effects of P7C3 and to determine its safety for use in humans.
Conclusion:
In conclusion, N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide or P7C3 is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This paper has explored the synthesis method of P7C3, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to increase neurogenesis in the hippocampus. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of P7C3 involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 4-pyrazoleboronic acid in the presence of a palladium catalyst to give 4-(4-pyrazol-1-ylphenyl)acetophenone. This intermediate is then reacted with 3-bromopyridine in the presence of a base to give N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide.
Eigenschaften
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(6-1-4-15-5-2-11-19-14-15)21-16-7-9-17(10-8-16)22-13-3-12-20-22/h2-3,5,7-14H,1,4,6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCGVQSFKMWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)
![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)
